(S)-2-Cyclobutyl-2-hydroxyacetic acid

Description

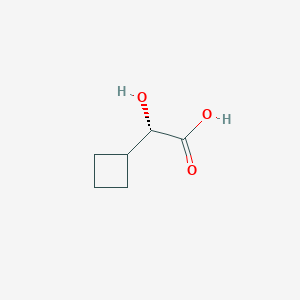

(S)-2-Cyclobutyl-2-hydroxyacetic acid is a chiral α-hydroxy acid characterized by a cyclobutyl substituent on the α-carbon of the acetic acid backbone. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.06 g/mol (calculated from adduct masses in ). The compound features a strained four-membered cyclobutyl ring, which influences its stereochemical and electronic properties. Predicted collision cross-section (CCS) values for its adducts range from 124.7 to 132.5 Ų, indicating moderate molecular size and polarity .

Properties

IUPAC Name |

(2S)-2-cyclobutyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUASXFZWNGNDP-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-2-Cyclobutyl-2-hydroxyacetic acid: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The cyclobutyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminium hydride (LiAlH4) in ether.

Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Cyclobutyl-2-carboxylic acid.

Reduction: Cyclobutyl-2-ol.

Substitution: Halogenated cyclobutyl derivatives.

Scientific Research Applications

Chemistry

(S)-2-Cyclobutyl-2-hydroxyacetic acid serves as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. The compound can be utilized in:

- Synthesis of Derivatives : The hydroxyl and carboxylic functional groups allow for modifications leading to diverse derivatives with unique properties .

Biology

Research indicates that this compound exhibits potential biological activity, particularly as an enzyme inhibitor:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : this compound has shown promise in inhibiting IDO, an enzyme implicated in immune modulation and cancer progression. This inhibition could lead to therapeutic applications in oncology .

- Interaction with Enzymes and Receptors : The compound's hydroxyl group can form hydrogen bonds, influencing enzyme activity and potentially modulating biochemical pathways involved in inflammation and pain .

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that the compound may possess properties that alleviate inflammation and pain, making it a candidate for developing new analgesics .

- Lysophosphatidic Acid (LPA) Antagonism : Patents indicate that cyclobutyl carboxylic acids, including this compound, may act as antagonists against LPA receptors, which are involved in several pathological conditions such as hepatic fibrosis and non-alcoholic steatohepatitis (NASH) .

Case Study 1: IDO Inhibition

A study investigated the effects of this compound on IDO activity:

- Objective : To determine the compound's efficacy as an IDO inhibitor.

- Methodology : In vitro assays were conducted to measure IDO activity in the presence of varying concentrations of the compound.

- Results : The compound demonstrated significant inhibition of IDO, suggesting its potential role in enhancing immune responses against tumors .

Case Study 2: LPA Receptor Antagonism

Another study focused on the antagonistic effects of cyclobutyl carboxylic acids on LPA receptors:

- Objective : To evaluate the therapeutic potential of this compound in treating conditions associated with LPA signaling.

- Methodology : Cellular assays were performed to assess receptor binding and downstream signaling effects.

- Results : The compound effectively inhibited LPA-mediated signaling pathways, indicating its potential use in treating diseases linked to LPA receptor activation .

Mechanism of Action

The mechanism by which (S)-2-Cyclobutyl-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can act as a nucleophile, while the cyclobutyl group can participate in various chemical reactions, influencing biological processes and material properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

*Similarity scores based on structural analogs in .

Key Comparative Analysis

Steric and Electronic Effects Cyclobutyl vs. Cyclohexyl: The cyclobutyl group introduces ring strain (due to its four-membered structure), increasing reactivity compared to the more stable cyclohexyl group. This strain may enhance interactions in chiral environments, such as enzyme binding sites . Aromatic vs.

Acidity and Solubility

- The α-hydroxy group confers acidity, with pKa values typically between 2.5–3.5 for similar compounds. However, substituent size and polarity influence exact values. For example:

- The bulky diphenyl derivative () likely has lower solubility in water due to hydrophobicity.

- The branched 2-hydroxyisobutyric acid (C₄H₈O₃) is more water-soluble than this compound, as smaller molecules generally dissolve more readily .

Biological and Industrial Relevance Chiral Building Blocks: (S)-2-Cyclohexyl-2-hydroxyacetic acid (CAS 25400-54-8) and (S)-2-phenylbutyric acid derivatives are used in pharmaceutical synthesis for their stereoselectivity .

Biological Activity

(S)-2-Cyclobutyl-2-hydroxyacetic acid, often referred to as 2-CBAH, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a hydroxyacetic acid moiety. This unique combination allows it to participate in various biochemical interactions. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity, while the cyclobutyl group contributes steric hindrance that can affect binding affinity and specificity.

The biological activity of 2-CBAH is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Studies indicate that 2-CBAH acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in biochemical processes, potentially impacting cellular functions.

- Receptor Modulation : The compound may also modulate receptor activity, which can influence signaling pathways critical for various physiological responses.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that 2-CBAH may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Analgesic Properties : There is evidence supporting its potential as an analgesic agent, which could be beneficial in pain management strategies.

- Antimicrobial Activity : Some studies have reported antimicrobial effects, indicating that 2-CBAH could be useful in combating bacterial infections .

Table 1: Summary of Biological Activities

Case Study Highlights

- Anti-inflammatory Study : In a controlled experiment using animal models, this compound demonstrated significant reductions in inflammatory markers following administration. The study concluded that the compound could modulate immune response pathways effectively.

- Analgesic Research : A study investigating the analgesic properties of 2-CBAH found that it significantly reduced pain responses in rodent models subjected to induced pain stimuli. The results suggest a mechanism involving modulation of pain receptors.

- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited notable antimicrobial activity against several pathogenic bacteria, indicating its potential as a new antibacterial agent .

Preparation Methods

Cyanohydrin Formation and Hydrolysis

This two-step approach leverages cyanohydrin intermediates for introducing the hydroxyl and carboxylic acid groups with stereochemical control.

Cyanohydrin Synthesis

A cyclobutyl ketone precursor reacts with hydrogen cyanide (HCN) or acetone cyanohydrin under acidic or biocatalytic conditions:

Hydrolysis to Hydroxyacid

The cyanohydrin undergoes acidic hydrolysis to yield the target hydroxyacid:

Asymmetric Hydrogenation of α-Keto Acids

Transition-metal-catalyzed hydrogenation offers a direct route to enantiomerically pure hydroxyacids.

Substrate Preparation

2-Cyclobutyl-2-ketoacetic acid is synthesized via Friedel-Crafts acylation of cyclobutane with oxalyl chloride, followed by hydrolysis:

Enantioselective Hydrogenation

The keto acid is hydrogenated using a chiral Ru catalyst:

Enzymatic Resolution of Racemates

Kinetic resolution using lipases or esterases provides an eco-friendly alternative.

Esterification and Hydrolysis

Comparison of Synthetic Methods

| Method | Yield | ee (%) | Scale-Up Feasibility | Cost |

|---|---|---|---|---|

| Cyanohydrin hydrolysis | 65–80% | 85–90 | Moderate | Low (bulk reagents) |

| Asymmetric hydrogenation | 78–85% | 92–95 | High | High (catalyst) |

| Enzymatic resolution | 40–50%* | >98 | Low | Moderate |

| *Theoretical maximum for kinetic resolution is 50%. |

Industrial-Scale Considerations

The patent WO2003042166A2 highlights solvent-free reactions and in situ processing for cost-effective manufacturing:

Q & A

Q. What are the common synthetic routes for (S)-2-Cyclobutyl-2-hydroxyacetic acid in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves asymmetric methods to introduce chirality. A plausible route includes:

Grignard Reaction : Cyclobutylmagnesium bromide reacts with a chiral precursor (e.g., a ketone or ester). For example, reacting with ethyl glyoxylate followed by hydrolysis could yield the hydroxyacetic acid backbone .

Oxidation and Resolution : Hydroxylation of 2-cyclobutylacetic acid derivatives using stereoselective catalysts (e.g., Sharpless epoxidation catalysts) to control the (S)-configuration.

Chiral Pool Synthesis : Utilizing chiral starting materials (e.g., L-lactic acid derivatives) and modifying side chains to introduce the cyclobutyl group via cross-coupling reactions.

Key parameters to optimize include reaction temperature (-78°C for Grignard stability), solvent polarity (anhydrous ether or THF), and chiral auxiliaries to enhance enantiomeric excess (ee).

Q. How can the chirality of this compound be confirmed experimentally?

Methodological Answer:

- Polarimetry : Measure optical rotation and compare to literature values for (S)-enantiomers. For example, mandelic acid derivatives (similar hydroxy acids) show specific rotations of +150° to -150° depending on configuration .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention times and peak areas quantify ee.

- NMR with Chiral Shift Reagents : Add europium-based reagents (e.g., Eu(hfc)₃) to induce splitting of proton signals, enabling stereochemical assignment .

Advanced Research Questions

Q. What are the challenges in achieving high enantiomeric excess (ee) in the synthesis of this compound, and how can they be addressed?

Methodological Answer: Challenges include:

- Steric Hindrance : The cyclobutyl group’s strain reduces accessibility for catalysts. Solution : Use bulky ligands (e.g., BINAP in asymmetric hydrogenation) to improve stereoselectivity .

- Racemization During Workup : Acidic or basic conditions may epimerize the chiral center. Solution : Perform hydrolyses under mild, buffered conditions (pH 6–7) and low temperatures.

- Catalyst Compatibility : Transition-metal catalysts may not tolerate the hydroxy group. Solution : Employ protecting groups (e.g., silyl ethers) during synthesis and deprotect post-reaction .

Q. How do computational methods assist in predicting the reactivity and stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states to predict activation energies and preferred reaction pathways. For example, simulating the Grignard addition to ketones can reveal steric vs. electronic control .

- Molecular Dynamics (MD) : Analyzes solvent effects and conformational flexibility of the cyclobutyl group, which influences reaction rates.

- Machine Learning (ML) : Tools like PISTACHIO predict synthetic feasibility and optimal conditions by training on databases like Reaxys and PubChem .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

- Comparative Analysis : Cross-reference with high-purity standards from authoritative databases (e.g., NIST or PubChem) .

- Variable Temperature NMR : Resolve overlapping signals by altering temperature to shift equilibrium in dynamic systems (e.g., keto-enol tautomerism).

- Isotopic Labeling : Use ¹³C-labeled compounds to trace carbon environments and validate peak assignments in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.